The synthesis of (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene involves several advanced organic chemistry techniques. Key methods include:
The molecular formula for (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene is , with a molecular weight of approximately 159.23 g/mol . The structure features a unique bicyclic arrangement that includes two fused rings with a nitrogen atom incorporated into one of the rings.
InChI=1/C11H13N/c1-2-4-11-9-5-8(6-12-7-9)10(11)3-1/h1-4,8-9,12H,5-7H2
This structural configuration contributes to its chemical properties and reactivity.
(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene can participate in various chemical reactions typical of azabicyclic compounds:
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.
The mechanism of action for (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene in biological contexts is not extensively documented but can be inferred based on its structural characteristics:
Further research is necessary to elucidate specific pathways and interactions.
The physical and chemical properties of (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene include:
These properties are crucial for understanding its behavior in different environments and applications.
(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene has potential applications in:
Research continues into its utility in drug discovery and development processes due to its intriguing structural features and potential biological activities .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3